6-Amino-1-ethyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
6-Amino-1-ethyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with a molecular formula of C10H12N4O2S. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-ethyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the pyrimidine ring. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-ethyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally include controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
6-Amino-1-ethyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is widely used in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-Amino-1-ethyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-1-ethyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can be compared with other pyrimidine and thiazole derivatives.
- Similar compounds include other thiazole-containing pyrimidines and their derivatives.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in research and industrial applications.
Properties
IUPAC Name |
6-amino-1-ethyl-5-(2-methyl-1,3-thiazol-4-yl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-3-14-8(11)7(9(15)13-10(14)16)6-4-17-5(2)12-6/h4H,3,11H2,1-2H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMDTVYHJLCXDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=O)NC1=O)C2=CSC(=N2)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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